

# Technical Guide: Solubility Profile & Applications of DL-Histidine Dihydrochloride

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## Compound of Interest

Compound Name: DL-HISTIDINE:2HCL (ALPHA-15N+)

Cat. No.: B1580091

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## Executive Summary

DL-Histidine Dihydrochloride (DL-His[1][2]·2HCl) represents the highly acidic, ionic salt form of the racemic amino acid histidine. Unlike its zwitterionic free base counterpart, the dihydrochloride salt exhibits extreme aqueous solubility (>100 g/L) due to the complete protonation of the imidazole ring and the

-amino group, stabilized by two chloride counterions. This guide analyzes the stark solubility dichotomy between aqueous and organic phases—a property critical for purification, buffer formulation, and drug delivery systems.

## Physicochemical Fundamentals

### Structural Architecture

The solubility behavior of DL-His[3][4][5]·2HCl is dictated by its ionization state. In the dihydrochloride form, the molecule exists as a dicationic species:

- -Amino Group: Protonated ( )

- Imidazole Side Chain: Protonated ( )
- Carboxyl Group: Protonated ( ) at low pH, or deprotonated ( ) depending on specific crystal stoichiometry and hydration.

This high charge density creates a rigid ionic lattice with high lattice energy, yet the high hydration enthalpy of the chloride ions and cationic sites drives substantial water solubility.

## The "Salting-In" vs. Hydrophobic Effect

- Aqueous Phase: Water molecules form a dense hydration shell around the chloride ions and the polar cationic sites (ion-dipole interactions), overcoming the crystal lattice energy.
- Organic Phase: Solvents like ethanol or acetone lack the dielectric constant required to shield these charges. The hydrophobic imidazole ring is insufficient to drive solubility in organics against the strong coulombic forces of the salt lattice.

## Solubility Profile: Aqueous vs. Organic[5][6]

The following data summarizes the solubility limits established in experimental literature and standard quality control (QC) protocols.

### Table 1: Comparative Solubility Data (at 25°C)

Solvent System	Solubility Status	Approx. Concentration	Mechanism
Water (pH < 2.0)	Freely Soluble	> 150 g/L	Ion-Dipole Hydration
Water (pH 7.0)	Soluble	~40 g/L (as Free Base)*	Zwitterionic solvation
Ethanol (Absolute)	Insoluble	< 0.1 g/L	Charge repulsion / Low Dielectric
Methanol	Slightly Soluble	< 1.0 g/L	Weak polar interaction
DMSO	Sparingly Soluble	~1–5 g/L	Dipolar aprotic solvation
Diethyl Ether	Insoluble	Negligible	Hydrophobic mismatch

\*Note: When DL-His-2HCl is dissolved in water, the pH is highly acidic (~1.5). Neutralizing to pH 7.0 converts it to the zwitterionic free base, lowering solubility.

## pH Dependence

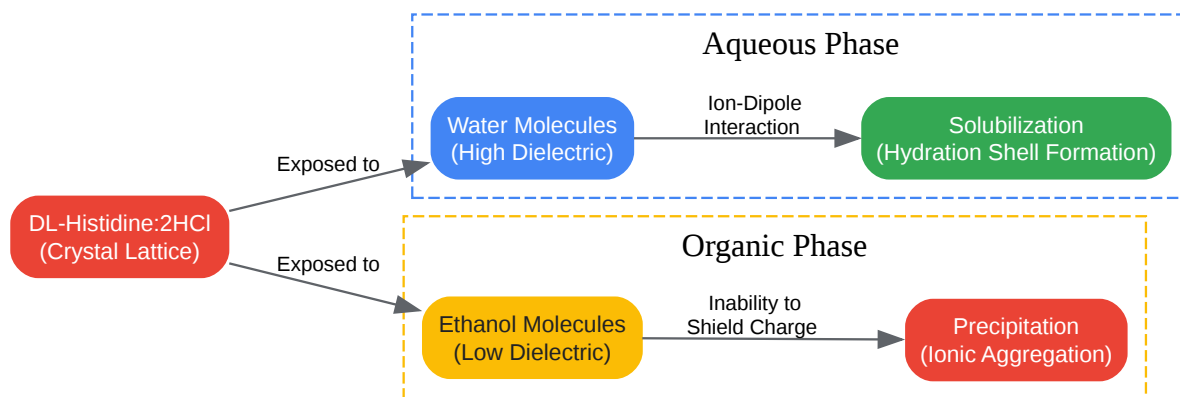
The solubility of histidine is pH-dependent. The 2HCl form is the most soluble species.

- pH < 1.8 (2HCl form): High solubility (ionic species).
- pH 6.0 (Isoelectric point, pI): Minimum solubility (Zwitterion, net charge 0).
- pH > 9.0 (Basic salt): High solubility (Anionic species).

## Visualization: Solvation & Workflows

### Solvation Mechanism Diagram

The following diagram illustrates why water dissolves the salt while ethanol precipitates it.



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Figure 1: Mechanistic divergence of DL-Histidine:2HCl solubility in aqueous vs. organic environments.

## Experimental Protocols

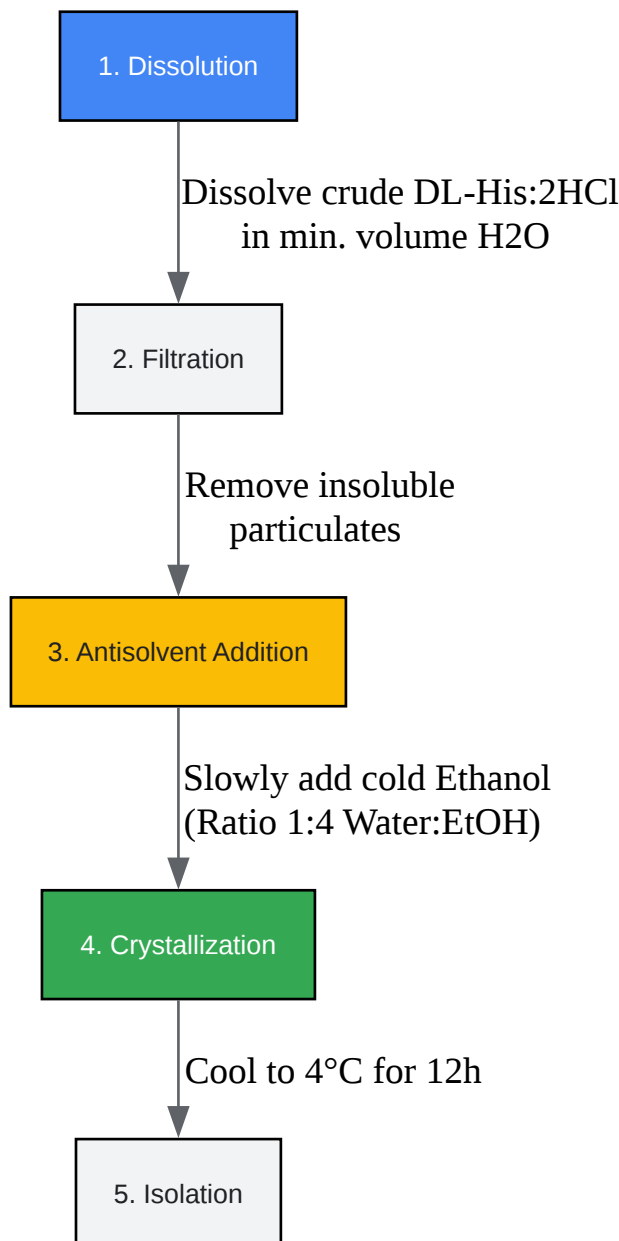
### Protocol A: Gravimetric Solubility Determination

Objective: To determine the precise solubility limit of DL-His·2HCl in a specific buffer or solvent.

- Preparation: Weigh 2.0 g of DL-His·2HCl into a 20 mL scintillation vial.
- Solvent Addition: Add 10.0 mL of the target solvent (e.g., Water, MeOH).
- Equilibration: Vortex for 5 minutes, then incubate at 25°C for 24 hours with agitation (shaking water bath).
- Filtration: Filter the suspension through a 0.45  $\mu\text{m}$  PVDF syringe filter into a pre-weighed vessel.
- Drying: Evaporate the solvent (Rotavap or vacuum oven at 50°C) until constant weight is achieved.
- Calculation:

## Protocol B: Purification via Antisolvent Crystallization

Objective: To purify DL-Histidine from impurities using the solubility differential.



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Figure 2: Antisolvent crystallization workflow utilizing the insolubility of DL-His·2HCl in ethanol.

Detailed Steps:

- Dissolve crude DL-His·2HCl in distilled water (approx. 1 g/mL) with gentle heating (40°C).

- Filter while warm to remove mechanical impurities.
- Slowly add absolute ethanol (antisolvent) to the filtrate with stirring until persistent turbidity appears.
- Cool the solution to 4°C overnight. The high ionic strength salt will crystallize out, leaving organic-soluble impurities in the mother liquor.
- Filter crystals and wash with cold 95% ethanol.

## Implications for Drug Development[6]

### Buffer Formulation

DL-Histidine is a standard buffering agent for biologics (monoclonal antibodies) due to its pKa (~6.0).

- Starting Material: Using DL-His·2HCl allows for precise pH adjustment.
- Workflow: Dissolve DL-His·2HCl in water (resulting pH ~1.5). Titrate with NaOH to pH 6.0. This generates in-situ NaCl, which contributes to tonicity.
- Caution: Ensure the final chloride concentration does not exceed tonicity limits for the intended formulation.

### Stability

The 2HCl form is significantly more stable against oxidation and racemization in solid state compared to the free base, making it the preferred form for raw material storage.

### References

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## Sources

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